
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate . The reaction conditions often include the use of solvents like N-methylpyrrolidone and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
The compound is typically synthesized via cyclization of halogenated salicylaldehyde derivatives with ethyl bromoacetate. A representative method involves refluxing o-hydroxyphenyl ketones with ethyl bromoacetate and cesium carbonate in MeCN/DMF (4:1), yielding ethyl benzofuran carboxylates in 62–65% yields . The presence of electron-withdrawing groups (Cl, F) directs electrophilic substitution reactions to specific positions on the benzofuran ring.
Key reaction conditions for synthesis :
Reagent | Solvent | Temperature | Yield |
---|---|---|---|
Cs₂CO₃, BrCH₂CO₂Et | MeCN/DMF (4:1) | Reflux | 62–65% |
Ester Group Transformations
The ethyl ester undergoes hydrolysis, reduction, and oxidation:
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Hydrolysis : Treatment with LiAlH₄ in THF reduces the ester to a primary alcohol, which is further oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM .
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Transesterification : Reacts with methanol or other alcohols under acidic/basic conditions to yield methyl or substituted esters .
Example reduction-oxidation sequence :
Halogen Reactivity
The chlorine (C5) and fluorine (C7) substituents participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:
Nucleophilic Substitution
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Chlorine displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C. For example, treatment with morpholine replaces Cl with a morpholino group .
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Fluorine retention : The C7-F bond remains intact under most conditions due to its high bond dissociation energy .
Palladium-Catalyzed Cross-Couplings
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Suzuki-Miyaura coupling : The Cl substituent undergoes coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1) at 90°C .
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Buchwald-Hartwig amination : Chlorine reacts with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 110°C .
Comparative reactivity of halogen positions :
Position | Reactivity (NAS) | Cross-Coupling Efficiency |
---|---|---|
C5-Cl | High | 75–90% (Suzuki) |
C7-F | Low | <5% (retained) |
Electrophilic Aromatic Substitution
The electron-deficient benzofuran ring directs electrophiles to the C4 and C6 positions:
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Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro and 6-nitro derivatives in a 3:1 ratio .
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Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at C4 .
Ring Functionalization via Directed Ortho-Metalation
The ester group acts as a directing group for lithiation:
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Lithiation at C2 : LDA in THF at −78°C generates a lithio intermediate, which reacts with electrophiles (e.g., DMF → aldehyde, CO₂ → carboxylic acid) .
Example lithiation sequence :
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate exhibit significant anti-inflammatory properties. For instance, benzofuran derivatives have been shown to inhibit the biosynthesis of leukotrienes, which are mediators of inflammation. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and inflammatory bowel disease .
Anticancer Potential
This compound may also play a role in cancer treatment. Studies have identified benzofuran derivatives as effective inhibitors of key cancer-related kinases such as GSK-3β and Polo-like kinase 1 (Plk1). These kinases are often overexpressed in various cancers, contributing to tumor growth and survival . The selective inhibition of these targets by benzofuran compounds could lead to the development of new anticancer therapies.
Anticancer Research
A study focused on the synthesis and evaluation of benzofuran derivatives demonstrated that certain compounds, including those structurally related to this compound, showed potent antiproliferative activity against pancreatic cancer cell lines at low concentrations . The findings suggest that these compounds could serve as lead candidates for further development into anticancer agents.
Anti-inflammatory Applications
Another investigation explored the use of benzofuran derivatives as anti-inflammatory agents in models of acute inflammation. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, supporting their potential use in managing inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen substituents like chlorine and fluorine can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chlorobenzofuran-3-carboxylate
- Ethyl 7-fluorobenzofuran-3-carboxylate
- Ethyl 5-bromo-7-fluorobenzofuran-3-carboxylate
Uniqueness
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring. This combination of substituents can impart distinct chemical properties and biological activities compared to other benzofuran derivatives .
Biological Activity
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Formula : C₁₁H₈ClF O₃
- Molecular Weight : 242.63 g/mol
- CAS Number : 1539237-91-6
This compound is characterized by a benzofuran core with chlorine and fluorine substituents, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The detailed synthetic routes can be found in specialized literature focusing on benzofuran derivatives .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, a related compound demonstrated significant inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The GI₅₀ values (the concentration that inhibits cell growth by 50%) ranged from 29 nM to 78 nM across different derivatives .
Compound | GI₅₀ Value (nM) | IC₅₀ for EGFR (nM) | IC₅₀ for BRAF V600E (nM) |
---|---|---|---|
Compound 3a | 31 | 74 | 43 |
Compound 3b | 29 | 68 | 39 |
Compound 3e | 29 | 68 | 35 |
These results indicate that ethyl derivatives exhibit promising antiproliferative activity against cancer cell lines by targeting critical signaling pathways.
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Kinase Activity : The compound acts as a dual inhibitor of EGFR and BRAF kinases, crucial for cell proliferation and survival in cancer cells.
- Molecular Docking Studies : Computational studies have shown high binding affinities to the active sites of these kinases, suggesting effective competitive inhibition .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound needs further exploration. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to establish safety and efficacy profiles.
Properties
IUPAC Name |
ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJOMOKHYDEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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